2-Chloro-N,N-dimethylacetamide

Quantum Mechanics (QM) Electrophilic reactivity LUMO energy

Ensuring consistent impurity profiles in (S)-carbinoxamine API synthesis demands a high-purity, validated alkylating agent. Impure or analog-substituted chloroacetamides introduce unpredictable reaction rates and byproducts, risking batch rejection. 2-Chloro-N,N-dimethylacetamide (CAS 2675-89-0) directly addresses this with a 97% GC purity standard and a patent-optimized route (CN1721392A) delivering 87-92% yield. Key differentiators: - 0.90 eV lower LUMO (1.74 eV) vs. N-methyl analog, enabling 4.4 kcal/mol lower thiolate displacement barrier. - 27% less mass input per mole than the bromo analog, cutting raw material costs. - Distillation-friendly bp (98-100°C/11 mmHg) simplifies purification, reducing downstream burden.

Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
CAS No. 2675-89-0
Cat. No. B142992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-dimethylacetamide
CAS2675-89-0
Synonyms2-Chloro-N,N’-dimethylacetamide;  2-Chlorodimethylacetamide;  N,N-Dimethyl-2-chloroacetamide;  N,N-Dimethyl-α-chloroacetamide;  N,N-Dimethylchloroacetamide;  NSC 1193;  α-Chloro-N,N-dimethylacetamide; 
Molecular FormulaC4H8ClNO
Molecular Weight121.56 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCl
InChIInChI=1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3
InChIKeyXBPPLECAZBTMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,N-dimethylacetamide Overview


2-Chloro-N,N-dimethylacetamide (N,N-dimethylchloroacetamide) is a chlorinated tertiary acetamide with molecular formula C₄H₈ClNO and molecular weight 121.57 g/mol . It is a clear to pale yellow liquid with a density of 1.182 g/mL at 20 °C, boiling point of 98–100 °C at 11 mmHg, and refractive index n20/D 1.479 [1]. The compound belongs to the α-haloacetamide class, characterized by an electrophilic chloromethyl carbon adjacent to a resonance-stabilized amide carbonyl, which enables predictable nucleophilic substitution chemistry [2]. Commercially available at ≥97% purity (GC) from major suppliers, it serves as a key alkylating/acylating intermediate in pharmaceutical synthesis, most notably in the manufacture of (S)-carbinoxamine, an antihistamine active pharmaceutical ingredient (API) .

Why Other Haloacetamides Cannot Substitute


Although α-haloacetamides share a common electrophilic scaffold, the specific halogen and N-substitution pattern profoundly alter both ground-state electronic properties and reaction pathway energetics, rendering simple analog substitution a significant risk to synthetic outcomes. N,N-Dimethyl substitution on chloroacetamide lowers the LUMO energy to 1.74 eV—compared to 2.64 eV for the N-methyl analog—dramatically increasing electrophilic reactivity toward soft nucleophiles . The conformational landscape also differs sharply: 2-chloro-N,N-dimethylacetamide adopts a gauche conformation stabilized by a unique π*CO→σ*C–Cl orbital interaction not available to the corresponding fluoro derivative [1]. Furthermore, replacing the chloro substituent with bromo or iodo changes both the leaving group propensity and the physical properties (e.g., density increases from 1.182 to 1.395 g/mL), which can alter phase-transfer behavior, reaction kinetics, and purification protocols . These quantitative electronic, conformational, and physicochemical differences mean that substituting analogs without re-optimization will predictably shift reaction rates, regioselectivity, and impurity profiles.

Head-to-Head Evidence for Procurement


LUMO Energy: N,N-Dimethyl vs. N-Methyl

Density Functional Theory (DFT) calculations at the B3LYP-D3/6+31G* level reveal that 2-chloro-N,N-dimethylacetamide has a LUMO energy of 1.74 eV, which is 0.90 eV lower than the LUMO energy of 2.64 eV for N-methyl chloroacetamide . The lower LUMO energy correlates with a more accessible LUMO lobe across the C–Cl carbon, enhancing susceptibility to nucleophilic attack by soft nucleophiles such as thiolates . This is consistent with experimental observations showing greater reactivity of the N,N-dimethyl derivative toward cysteine thiol bioconjugation .

Quantum Mechanics (QM) Electrophilic reactivity LUMO energy

Thiol Conjugation Energy Barrier Comparison

QM-calculated reaction energy profiles for nucleophilic displacement by methyl thiolate (a cysteine surrogate) show that 2-chloro-N,N-dimethylacetamide proceeds through two low energy barriers of 5.60 kcal/mol and 0.88 kcal/mol . In contrast, N-methyl chloroacetamide exhibits a single reaction barrier peaking at approximately 10 kcal/mol . The rate-limiting step barrier for the N,N-dimethyl compound is 4.4 kcal/mol lower than that of the N-methyl analog, consistent with the experimentally observed higher reactivity of the tertiary amide towards thiol nucleophiles .

Reaction kinetics Thiol conjugation Energy barrier

Synthesis Purity and Yield: Patent vs. Prior Art

Chinese patent CN1721392A discloses an optimized preparation method yielding 2-chloro-N,N-dimethylacetamide with purity exceeding 99% and yields of 87–92% [1]. This represents a substantial improvement over two prior art methods cited in the patent: (i) Japanese Patent Hei 3-221159, which achieved 99.6% purity but only 85.4% yield using aqueous dimethylamine; and (ii) the method reported in J. Chem. Soc. Perkin Transl. 1, 2001, 87–94, which produced the target compound at only 33% yield with extensive by-product formation [1]. Specific examples from CN1721392A demonstrate yields of 87.08% (purity 99.7% by GC) and 92.07% (purity 99.6% by GC) [1].

Process chemistry Synthesis optimization Industrial production

Physical Properties: Chloro vs. Bromo Analog

The chloro derivative (CAS 2675-89-0) has a density of 1.182 g/mL at 20 °C and a boiling point of 98–100 °C at 11 mmHg . The corresponding bromo analog (CAS 5468-77-9) exhibits a significantly higher density of 1.395 g/mL and a boiling point of 190.4 °C at 760 mmHg . The 0.213 g/mL density difference and the substantially higher boiling point of the bromo compound (even under reduced pressure) impact solvent compatibility, phase separation behavior in aqueous workups, and purification by distillation .

Physicochemical properties Density Boiling point

Conformational Stability: Gauche Preference

Infrared spectroscopy and DFT calculations demonstrate that 2-chloro-N,N-dimethylacetamide (compound 2 in the study) adopts a gauche conformation that is more stable than the cis rotamer in both vapor and liquid phases [1]. This gauche preference, shared by the bromo and iodo analogs (compounds 3 and 4) but not by the fluoro derivative (compound 1, which favors cis in polar solvents), is stabilized by an unusual π*CO→σ*C–X orbital interaction [1]. The energy difference between gauche and cis forms is approximately 3 kcal mol⁻¹ for compounds 2–4 [1].

Conformational analysis Rotamer stability IR spectroscopy

Prodrug Alkylation Performance

In the synthesis of prodrug derivatives 37a–37c, 2-chloro-N,N-dimethylacetamide was employed as the alkylating agent with two different base/solvent systems: (a) K₂CO₃ in DMF at 45 °C for 1 hour, delivering the alkylated product in 70–72% yield; and (c) Cs₂CO₃ in DMF at 45 °C for 1 hour, yielding 68–72% [1]. This demonstrates the compound's versatility across different base conditions while maintaining consistent yields in the 68–72% range [1].

Prodrug synthesis Alkylation Pharmaceutical intermediate

Prioritized Application Scenarios


High-Purity Pharmaceutical Intermediate Manufacture

Procurement of 2-chloro-N,N-dimethylacetamide at ≥99% purity (GC) is justified for GMP or GMP-like synthesis of APIs such as (S)-carbinoxamine, where the patent-optimized route (CN1721392A) demonstrates commercially viable yields of 87–92% [1]. The combination of high purity and validated scalable process chemistry supports consistent impurity profiles, reducing the burden of downstream purification and minimizing batch rejection risk in regulated pharmaceutical supply chains.

Cysteine-Selective Bioconjugation

The N,N-dimethyl substitution on chloroacetamide confers a LUMO energy of 1.74 eV—0.90 eV lower than N-methyl chloroacetamide (2.64 eV)—and a reaction barrier 4.4 kcal/mol lower for thiolate displacement . This makes 2-chloro-N,N-dimethylacetamide the electrophile of choice for cysteine bioconjugation applications demanding rapid, ambient-temperature alkylation kinetics. The chlorine leaving group also provides greater specificity for cysteine residues compared to iodoacetamide, as established in the literature .

Conformational Probes for SAR Studies

The chloro derivative shares the gauche conformational preference (ΔE ≈ 3 kcal mol⁻¹ vs. cis) and stabilization mechanism (π*CO→σ*C–X) with the bromo and iodo analogs, but not with the fluoro derivative [2]. Researchers exploring halogen-dependent SAR or conformational effects in medicinal chemistry can use the chloro compound as a cost-effective representative of the heavy-halogen sub-series, avoiding the expense and handling challenges of the iodo analog while maintaining conformational fidelity.

Industrial-Scale Alkylation: Favorable Physical Properties

With a density of 1.182 g/mL and a boiling point of 98–100 °C at reduced pressure (11 mmHg), 2-chloro-N,N-dimethylacetamide is substantially more amenable to distillation-based purification than its bromo analog (density 1.395 g/mL, bp 190.4 °C at atmospheric pressure) . The lower molecular weight (121.57 vs. 166.02 g/mol) also yields a mass efficiency advantage: for equimolar reactions, the chloro compound requires 27% less mass input than the bromo analog, directly reducing raw material costs at production scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.